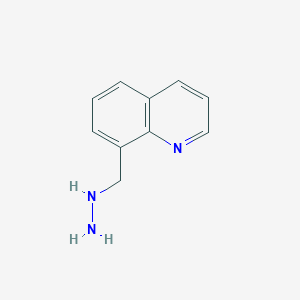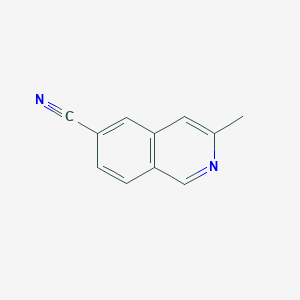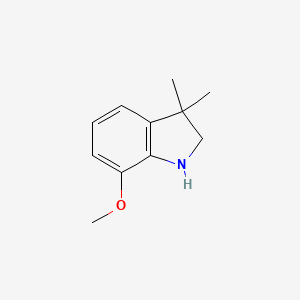
8-Isopropyl-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an isopropyl group attached to the eighth position of the tetrahydroquinoline ring. This compound has a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline derivatives. For instance, the hydrogenation of quinolines using a fluorine-modified cobalt catalyst with water as the hydrogen source can produce tetrahydroquinolines with high selectivity and yield . Another method involves the reaction of 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. These processes use transition metal catalysts such as cobalt or palladium under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or cobalt is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroquinolines, and substituted quinolines. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Isopropyl-5,6,7,8-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Isopropyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The specific mechanism depends on the structure of the compound and its target.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the isopropyl group at the eighth position.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an isopropyl group.
Quinoline: The fully aromatic parent compound without hydrogenation.
Uniqueness
8-Isopropyl-5,6,7,8-tetrahydroquinoline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.
Propiedades
Número CAS |
75414-03-8 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
8-propan-2-yl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-7-3-5-10-6-4-8-13-12(10)11/h4,6,8-9,11H,3,5,7H2,1-2H3 |
Clave InChI |
QSIQJZBBKBXYFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)




![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)


